molecular formula C15H21BN4O3S B6322393 2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester CAS No. 1160791-16-1

2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester

Cat. No.: B6322393
CAS No.: 1160791-16-1
M. Wt: 348.2 g/mol
InChI Key: NZZLECBWDDORQM-UHFFFAOYSA-N
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Description

2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester is an organic compound containing boron that holds promise in the field of medicinal chemistry. Its structure incorporates key functional groups that can be exploited for the development of novel bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester typically involves multi-step organic synthesisThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce costs. The use of automated systems for monitoring and controlling the reactions can also improve the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazolo[5,4-b]pyridine derivatives .

Scientific Research Applications

2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: It holds potential as a precursor for developing kinase inhibitors, which are crucial in treating various diseases, including cancer.

    Industry: The compound is utilized in the development of new materials and catalysts for industrial processes

Mechanism of Action

The mechanism of action of 2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester involves its interaction with specific molecular targets, such as kinases. Kinases are enzymes that play a crucial role in regulating various cellular processes. The compound can inhibit kinase activity by binding to the active site, thereby blocking the enzyme’s function and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[5,4-b]pyridine derivatives and boronic acid esters, such as:

  • Thiazolo[5,4-b]pyridine-6-boronic acid
  • 2-(3-Methylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester
  • Pyridine-4-boronic acid pinacol ester

Uniqueness

What sets 2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester apart is its unique combination of functional groups, which provides distinct reactivity and potential for developing bioactive molecules. Its structure allows for versatile modifications, making it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

1-ethyl-3-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN4O3S/c1-6-17-12(21)20-13-19-10-7-9(8-18-11(10)24-13)16-22-14(2,3)15(4,5)23-16/h7-8H,6H2,1-5H3,(H2,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZLECBWDDORQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)SC(=N3)NC(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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